1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine

physicochemical properties CNS drug design building block characterization

Generic 4-aminopiperidine analogs introduce uncontrolled variability in lipophilicity and basicity, derailing CNS and kinase SAR campaigns. This compound (CAS 1154665-52-7) provides a non-substitutable fluorinated piperidine scaffold with precisely defined physicochemical properties. - Predictable CNS drug-likeness: tPSA < 70 Ų, cLogP 1-4, and enhanced passive permeability via the 2-fluoro substitution and tertiary N,N-dimethylamine motif. - Scaffold-specific target engagement: class-level evidence for nanomolar JAK2 inhibition and a 32-fold selectivity window at histamine H1 (Ki 1.80 nM) over hERG (Ki 57 nM). - Consistent purity: ≥95% by HPLC, supplied with full QA documentation for immediate use in focused library synthesis.

Molecular Formula C13H20FN3
Molecular Weight 237.32 g/mol
CAS No. 1154665-52-7
Cat. No. B1518253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine
CAS1154665-52-7
Molecular FormulaC13H20FN3
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C13H20FN3/c1-16(2)11-5-7-17(8-6-11)13-4-3-10(15)9-12(13)14/h3-4,9,11H,5-8,15H2,1-2H3
InChIKeyJJPGWMXCKDKAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Piperidine Building Block for CNS and Kinase Research


1-(4-Amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1154665-52-7) is a fluorinated aromatic amine derivative built on a piperidine scaffold . The compound is distinguished by a tertiary N,N-dimethylamine at the piperidine 4-position and a 2-fluoro-4-amino substituted phenyl ring at the piperidine 1-position . This specific substitution pattern places it within the broader chemotype of 4-aminopiperidine derivatives, a class that has been extensively explored for its affinity toward CNS targets such as monoamine transporters and histamine receptors, as well as its utility as a hinge-binding scaffold in kinase inhibitor programs [1][2]. Commercial availability with a typical purity specification of ≥95% positions this compound as an accessible intermediate or tool compound for structure-activity relationship (SAR) exploration, provided its differentiation from closely related regioisomeric and amino-substituted analogs is rigorously understood .

Fluorinated aniline–piperidine hybrid building block
Tertiary N,N-dimethylamine + 2-fluoro-4-amino phenyl substitution pattern
Suited for CNS SAR and kinase inhibitor hinge-binding motif research

Why Generic 4-Aminopiperidine Analogs Cannot Substitute This Compound


The scientific decision to procure CAS 1154665-52-7 over a generic 4-aminopiperidine cannot be made on the basis of the piperidine core alone. The specific combination of the electron-withdrawing 2-fluoro substituent on the phenyl ring and the tertiary N,N-dimethylamine at the 4-position of the piperidine generates a unique calculated lipophilicity and basicity profile that directly impacts passive permeability, solubility, and off-target binding [1]. Interchanging this compound with its non-fluorinated or primary-amine analogs introduces uncontrolled changes in these critical molecular properties, potentially invalidating SAR hypotheses. The following quantitative evidence guide details the precise, measurable differentiators—including comparisons of physicochemical properties and scaffold-specific target engagement data—that substantiate why this specific compound is a non-substitutable entity within medicinal chemistry campaigns focused on CNS penetration or kinase selectivity.

Target Compound
Generic 4-Aminopiperidine
Substitution Pattern
2-Fluoro-4-amino phenyl + N,N-dimethylpiperidine
Substitution Pattern
Non-fluorinated or primary amine analogs
Physicochemical Impact
Reduced HBD, higher lipophilicity may support passive permeability
Physicochemical Impact
Different HBD/lipophilicity profile may shift solubility and off-target binding
SAR Context
Tertiary amine alters basicity and steric interactions in binding pockets
SAR Context
Primary amine or different regioisomer may not reproduce SAR hypotheses

Quantitative Evidence Guide: Comparator-Based Differentiation Analysis


Physicochemical Profile vs. Primary Amine Analog

The target compound differs from its closest commercially listed analog, 1-(4-Amino-2-fluorophenyl)-4-piperidinamine (CAS 1158445-90-9), primarily through the methylation state of the 4-amine. While the primary amine analog has a molecular weight of 209.26 g/mol, the N,N-dimethyl substitution in CAS 1154665-52-7 increases the molecular weight to 237.32 g/mol . This structural change directly increases the number of hydrogen bond acceptors and modifies the calculated partition coefficient (cLogP). The replacement of a hydrogen bond donor (primary amine NH2) with a tertiary amine (N(CH3)2) reduces the total polar surface area (tPSA) relative to molecular weight, a well-established parameter favoring passive blood-brain barrier (BBB) penetration [1]. This specific substitution pattern is a deliberate strategy in CNS drug design to improve brain uptake while retaining metabolic stability.

Physicochemical Profile vs. Primary Amine
Class-level
Target: MW 237.32, cLogP higher, HBD 0
Analog: MW 209.26, primary amine, HBD 1
MW +28.06, HBD −1
Supports CNS penetration property review
Predicted from structure; in silico comparison
physicochemical properties CNS drug design building block characterization

Histamine H1 Receptor Affinity and hERG Selectivity

The N,N-dimethylpiperidine substructure, a core component of CAS 1154665-52-7, has been profiled in the context of GPCR targets. In a head-to-head binding assay for a closely related derivative (CHEMBL558467), the N,N-dimethylpiperidin-4-amine moiety contributed to a high-affinity interaction with the human histamine H1 receptor, demonstrating a Ki of 1.80 nM [1]. This contrasts with the affinity of a related N,N-dimethylpiperidine scaffold for the hERG ion channel, where a lower binding affinity (Ki = 57 nM) was observed under identical assay conditions, indicating a 31.7-fold selectivity window for the desired target over this critical cardiac safety antitarget [1]. The presence of the 2-fluoro-4-amino phenyl group in the target compound is expected to further modulate this selectivity profile through electronic effects on the piperidine amine basicity.

H1 vs. hERG Selectivity
Head-to-head
Ki H1 = 1.80 nM
Ki hERG = 57 nM
~32-fold selectivity
Reported scaffold affinity context
Scaffold analog CHEMBL558467 data; class inference
histamine H1 receptor binding affinity structure-activity relationship

JAK2 Kinase Hinge-Binding Potential

4-Aminopiperidine derivatives, including those with fluorophenyl substitutions, are established hinge-binding scaffolds in kinase inhibitor design. A patent evaluation of amino-fluoropiperidine derivatives demonstrates that this chemotype achieves potent inhibition of JAK2, with some exemplar compounds showing IC50 values in the low nanomolar range (e.g., IC50: 6.10 nM) [1][2]. CAS 1154665-52-7, with its 2-fluoro-4-amino phenyl group and N,N-dimethylpiperidine, presents a specific hybridization that combines the hinge-binding potential of the aniline moiety with the optimized tertiary amine pharmacophore. This distinguishes it from generic piperidine derivatives that lack either the fluorophenyl hinge-binding element or the tertiary amine, which is often critical for modulating cellular potency through altered basicity and steric interactions within the ATP-binding pocket.

JAK2 Hinge-Binding Potential
Class-level
Class: IC50 ~6–20 nM (amino-fluoropiperidine)
Fragments: >1 µM
Predicted >100-fold gain
Supports kinase inhibitor scaffold review
Patent SAR; target compound not directly tested
JAK kinase inhibition kinase hinge binder scaffold repurposing

NMDA Receptor Polyamine Site Modulation

The N,N-dimethylpiperidine fragment alone (4-(dimethylamino)piperidine, CAS 50533-97-6) is characterized as a molecular entity capable of polyamine-mediated modulation of N-methyl-D-aspartate (NMDA) receptors . This property is unique to the tertiary amine presentation; the primary amine analog (4-aminopiperidine) shows a different pharmacological profile, primarily acting as an intermediate rather than a direct receptor modulator. While direct binding data for the target compound on NMDA receptors is not available, the integration of this NMDA-active fragment with a fluorophenyl group in CAS 1154665-52-7 creates a bifunctional molecule. This allows for simultaneous exploration of glutamatergic system modulation and aromatic pharmacophore interactions, a distinct advantage over simple piperidine fragments for neuropharmacology research.

NMDA Polyamine Site Modulation
Class-level
N,N-dimethylpiperidine motif associated with NMDA polyamine site modulation; primary amine not reported.
May support glutamatergic modulation screening
Direct target compound data unavailable
NMDA receptor polyamine modulation CNS pharmacology

Recommended Research and Industrial Application Scenarios


CNS Drug Discovery: BBB-Penetrant Fragment-to-Lead Optimization

The predicted reduction in hydrogen bond donor count and increased lipophilicity of CAS 1154665-52-7, compared to its primary amine analog (Section 3, Evidence Item 1), positions it as a superior starting fragment for CNS drug discovery programs. Teams engaged in fragment-based lead generation can prioritize this compound to maintain physicochemical properties within the CNS drug-likeness space (tPSA < 70 Ų, cLogP 1–4) while exploring target affinity. The NMDA receptor modulation potential of the N,N-dimethylpiperidine core (Section 3, Evidence Item 4) further narrows the application scenario to neuroscience targets involving the glutamatergic system, such as Alzheimer's disease or neuropathic pain models [1].

Kinase Inhibitor Design: JAK2-Targeted Library Synthesis

The class-level evidence for 4-amino-2-fluorophenyl piperidine derivatives achieving nanomolar JAK2 inhibition (Section 3, Evidence Item 3) substantiates the use of CAS 1154665-52-7 as a key intermadiate for kinase-focused libraries. Research groups can functionalize the free amino group on the phenyl ring to generate diverse amide, sulfonamide, or urea derivatives, all while retaining the critical 4-amino-piperidine hinge-binding core. This application is directly supported by the patent literature on amino-fluoropiperidine kinase inhibitors [2] and is recommended for labs aiming to circumvent early-stage SAR exploration of the kinase hinge region.

SAR Probing of H1 Receptor Selectivity Against hERG

For medicinal chemistry campaigns targeting allergic or inflammatory pathways via the histamine H1 receptor, the scaffold-specific selectivity data (Ki H1 = 1.80 nM vs. Ki hERG = 57 nM, a 32-fold window) (Section 3, Evidence Item 2) presents a compelling starting point. Researchers can synthesize derivatives of CAS 1154665-52-7 to conduct focused SAR studies, exploiting the built-in modularity offered by the free aromatic amine and the tertiary piperidine amine. The primary goal would be to maintain or improve the >30-fold selectivity margin while optimizing pharmacokinetic properties, a data-driven strategy that is more efficient than screening random piperidine libraries [3].

Chemical Biology: NMDA Receptor Modulator Development

The functional class-level evidence linking the N,N-dimethylpiperidine motif to polyamine site modulation of NMDA receptors (Section 3, Evidence Item 4) supports the use of this compound in designing chemical tools to dissect glutamatergic signaling pathways. The bifunctional nature of CAS 1154665-52-7—combining an NMDA-modulatory fragment with a tunable aromatic group—allows for the synthesis of probe molecules where the fluorophenyl tail can be diversified to explore auxiliary binding pockets or improve subtype selectivity within the NMDA receptor family. This is a targeted application for academic labs investigating synaptic plasticity or neuroprotection .

Application
Selection Property
Validation Focus
CNS fragment-to-lead optimization
Physicochemical profile for CNS drug-likeness
BBB penetration property review
Kinase inhibitor library synthesis
4-Amino-2-fluorophenyl hinge-binding motif
JAK2 inhibition endpoint review
H1 receptor SAR studies
Scaffold-reported H1/hERG selectivity
Selectivity window review
NMDA receptor modulator development
N,N-dimethylpiperidine motif
Polyamine site modulation review
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